N,2-bis(4-methoxyphenyl)acetamide
Description
N,2-Bis(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by two 4-methoxyphenyl groups attached to the acetamide backbone: one at the nitrogen atom (N-) and another at the α-carbon (2-position). This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to simpler analogs like N-(4-methoxyphenyl)acetamide (CAS 51-66-1) .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N,2-bis(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-16(18)17-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
VRTFONKFMUNTNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethenyl-linked derivative (CAS 75057-09-9) exhibits a planar structure, which may influence crystallinity and solubility .
Pharmacological Activities
Anticancer Activity
Antimicrobial Activity
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Exhibited antimicrobial activity attributed to the sulfanyl and amide moieties .
Comparison: this compound’s hypothesized activity may exceed monosubstituted analogs due to enhanced electron-donating effects from dual methoxy groups, which stabilize radical intermediates in cytotoxic mechanisms .
General Strategies
- N-(4-Methoxyphenyl)acetamide : Synthesized via direct acylation of 4-methoxyaniline with acetyl chloride .
- N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide : Produced using sodium iodide and chlorotrimethylsilane in acetonitrile under reflux (82% yield) .
- N-Methyl-2,2-bis(4-phenoxyphenoxy)acetamide: Optimized at 85°C for 4 hours with DMF and K₂CO₃ (82% yield) .
Challenges
- Steric hindrance from dual 4-methoxyphenyl groups in this compound may necessitate longer reaction times or higher temperatures compared to monosubstituted analogs .
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